molecular formula C18H20N2O3S B257702 1-(4-Butoxyphenyl)sulfonyl-2-methylbenzimidazole

1-(4-Butoxyphenyl)sulfonyl-2-methylbenzimidazole

Cat. No. B257702
M. Wt: 344.4 g/mol
InChI Key: HGWSFJFLMCAGJC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(4-Butoxyphenyl)sulfonyl-2-methylbenzimidazole, also known as BMS-687453, is a benzimidazole derivative that has been studied for its potential as a therapeutic agent. This compound has been found to have a variety of biochemical and physiological effects, and has shown promise in scientific research applications.

Mechanism of Action

The mechanism of action of 1-(4-Butoxyphenyl)sulfonyl-2-methylbenzimidazole is not fully understood, but it is believed to involve the inhibition of several different signaling pathways involved in cancer cell growth and inflammation. Specifically, 1-(4-Butoxyphenyl)sulfonyl-2-methylbenzimidazole has been found to inhibit the activity of several different kinases, including AKT, ERK, and JNK.
Biochemical and Physiological Effects:
1-(4-Butoxyphenyl)sulfonyl-2-methylbenzimidazole has been found to have a variety of biochemical and physiological effects. In addition to its anti-cancer and anti-inflammatory activity, this compound has also been found to have antioxidant properties, and has shown promise in protecting against oxidative stress. 1-(4-Butoxyphenyl)sulfonyl-2-methylbenzimidazole has also been found to have activity against several different viruses, including HIV and herpes simplex virus.

Advantages and Limitations for Lab Experiments

One advantage of using 1-(4-Butoxyphenyl)sulfonyl-2-methylbenzimidazole in lab experiments is that it has been extensively studied and its properties are well understood. In addition, this compound has shown promising activity in several different areas, making it a versatile tool for researchers. However, one limitation of using 1-(4-Butoxyphenyl)sulfonyl-2-methylbenzimidazole is that it can be difficult and expensive to synthesize, which may limit its availability for some researchers.

Future Directions

There are several potential future directions for research involving 1-(4-Butoxyphenyl)sulfonyl-2-methylbenzimidazole. One area of interest is the development of more efficient synthesis methods, which could make this compound more widely available for research purposes. In addition, further studies are needed to fully understand the mechanism of action of 1-(4-Butoxyphenyl)sulfonyl-2-methylbenzimidazole, which could provide insight into new therapeutic targets for cancer and inflammation. Finally, additional studies are needed to determine the safety and efficacy of 1-(4-Butoxyphenyl)sulfonyl-2-methylbenzimidazole in human clinical trials.

Synthesis Methods

The synthesis of 1-(4-Butoxyphenyl)sulfonyl-2-methylbenzimidazole involves several steps, including the reaction of 4-butoxyaniline with 2-chloro-1-methylbenzimidazole, followed by the addition of sulfuric acid and acetic anhydride. The resulting product is purified using column chromatography and recrystallization.

Scientific Research Applications

1-(4-Butoxyphenyl)sulfonyl-2-methylbenzimidazole has been studied for its potential as a therapeutic agent in a variety of scientific research applications. This compound has been found to have activity against several different types of cancer cells, including breast cancer, lung cancer, and melanoma. In addition, 1-(4-Butoxyphenyl)sulfonyl-2-methylbenzimidazole has been studied for its potential as an anti-inflammatory agent, and has shown promise in reducing inflammation in animal models.

properties

Product Name

1-(4-Butoxyphenyl)sulfonyl-2-methylbenzimidazole

Molecular Formula

C18H20N2O3S

Molecular Weight

344.4 g/mol

IUPAC Name

1-(4-butoxyphenyl)sulfonyl-2-methylbenzimidazole

InChI

InChI=1S/C18H20N2O3S/c1-3-4-13-23-15-9-11-16(12-10-15)24(21,22)20-14(2)19-17-7-5-6-8-18(17)20/h5-12H,3-4,13H2,1-2H3

InChI Key

HGWSFJFLMCAGJC-UHFFFAOYSA-N

SMILES

CCCCOC1=CC=C(C=C1)S(=O)(=O)N2C(=NC3=CC=CC=C32)C

Canonical SMILES

CCCCOC1=CC=C(C=C1)S(=O)(=O)N2C(=NC3=CC=CC=C32)C

Origin of Product

United States

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